

Technical Monograph: 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-5-ethyl-1H-pyrazol-3-amine

CAS No.: 110580-33-1

Cat. No.: B2551073

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CAS Registry Number: 110580-33-1 Formula: $C_5H_8ClN_3$ Molecular Weight: 145.59 g/mol [1]

Executive Summary

4-Chloro-5-ethyl-1H-pyrazol-3-amine is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and agrochemical development.[1] As a 3,4,5-trisubstituted pyrazole, it serves as a critical pharmacophore for ATP-competitive kinase inhibitors, exploiting the donor-acceptor hydrogen bonding motif of the pyrazole-amine system to interact with the hinge region of kinase domains.[1]

This monograph provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical behavior, and application as a building block in Fragment-Based Drug Discovery (FBDD).

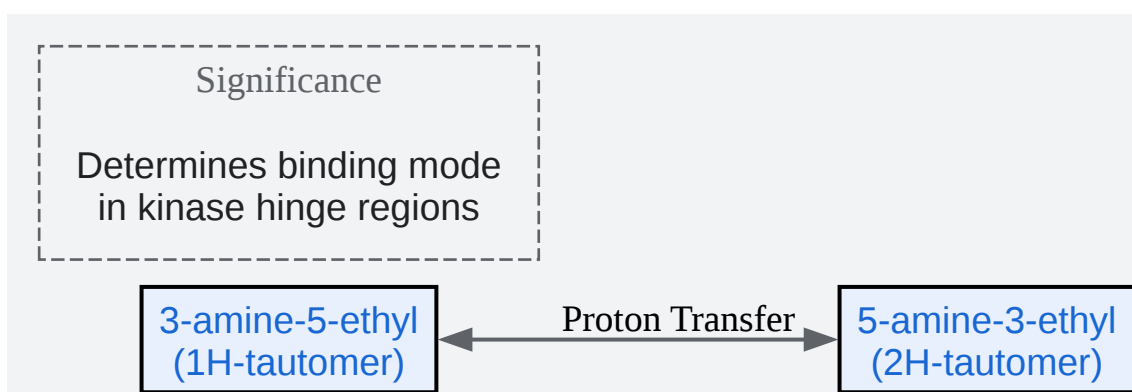
Chemical Identity & Physicochemical Profile[2][3][4] [5][6][7][8][9]

The compound exists in a prototropic tautomeric equilibrium between the 3-amine and 5-amine forms.[1] While often designated as 5-ethyl-1H-pyrazol-3-amine, the tautomeric nature means the ethyl group can be positioned at C3 or C5 relative to the unsubstituted nitrogen.[1]

| Property | Value | Note |
|------------------|-------------------------------------|-----------------------------------------------------|
| IUPAC Name | 4-Chloro-5-ethyl-1H-pyrazol-3-amine | Tautomerizes to 4-chloro-3-ethyl-1H-pyrazol-5-amine |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive (darkens on air exposure) |
| Melting Point | 128–132 °C | Depends on crystal habit/purity |
| pKa (Ring N) | ~2.5 (Predicted) | Weakly basic due to electron-withdrawing Cl |
| LogP | 1.12 | Lipophilicity enhanced by ethyl vs. methyl analogs |
| H-Bond Donors | 2 (NH ₂ , NH) | Critical for "hinge-binding" |
| H-Bond Acceptors | 2 (N, N) | Pyrazole N2 is a key acceptor |

Tautomeric Equilibrium

The tautomerism is solvent-dependent.[1] In polar aprotic solvents (DMSO), the equilibrium shifts, affecting NMR interpretation. For drug design, the specific tautomer bound to the protein target is selected by the active site geometry.



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Figure 1: Prototropic tautomerism of the aminopyrazole core.

Synthetic Routes & Manufacturing

The synthesis of **4-chloro-5-ethyl-1H-pyrazol-3-amine** is a two-stage process: construction of the pyrazole core followed by regioselective electrophilic halogenation.[1]

Stage 1: Cyclocondensation (The Core)

The precursor, 5-ethyl-1H-pyrazol-3-amine, is synthesized via the reaction of 3-oxopentanenitrile (propionylacetonitrile) with hydrazine hydrate.[1]

- Reagents: 3-Oxopentanenitrile, Hydrazine monohydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$).
- Solvent: Ethanol or Methanol (Reflux).[2]
- Mechanism: The hydrazine performs a nucleophilic attack on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile carbon.

Stage 2: Regioselective Chlorination

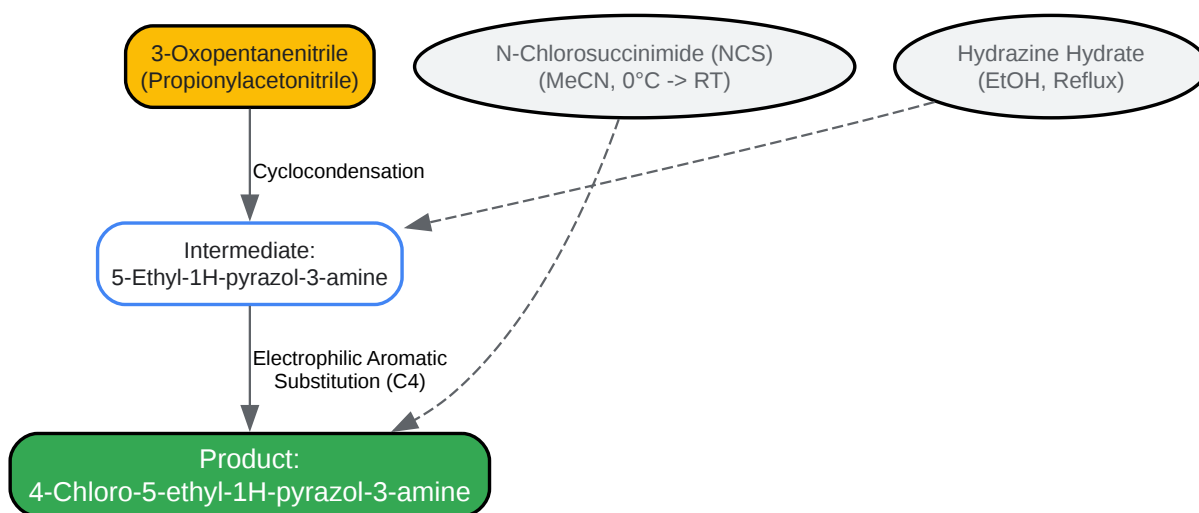
Direct chlorination of the aminopyrazole requires control to prevent oxidation of the exocyclic amine or over-chlorination.

- Reagent: N-Chlorosuccinimide (NCS).[1]
- Solvent: Acetonitrile (MeCN) or DMF.
- Temperature: 0°C to Room Temperature.
- Purification: Recrystallization from EtOAc/Hexane.

Detailed Protocol:

- Preparation: Dissolve 5-ethyl-1H-pyrazol-3-amine (1.0 eq) in MeCN (10 vol).
- Addition: Cool to 0°C. Add NCS (1.05 eq) portion-wise over 30 minutes. Note: Exothermic reaction.[3]

- Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.
- Workup: Concentrate solvent. Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄.
- Isolation: Evaporate solvent. The crude 4-chloro product is often purified by silica gel chromatography (DCM:MeOH gradient) or recrystallization.[1]



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Figure 2: Synthetic pathway from acyclic precursor to the chlorinated scaffold.[1]

Reactivity & Functionalization Strategy

In medicinal chemistry, this scaffold is treated as a trifunctional building block. The reactivity profile is dictated by the electronic effects of the chlorine atom and the tautomeric nitrogens.

The Amine (Exocyclic -NH₂)[1]

- Reactivity: Nucleophilic, but reduced basicity due to the electron-withdrawing 4-Cl and the pyrazole ring.[1]
- Applications:

- Amide Coupling: Reaction with acid chlorides/carboxylic acids to form amides (common in kinase inhibitors to reach the "gatekeeper" residue).
- Urea Formation: Reaction with isocyanates.
- Buchwald-Hartwig: Pd-catalyzed coupling with aryl halides (requires protected ring nitrogen often).[1]

The Ring Nitrogens (N1/N2)

- Reactivity: Amphoteric. The pyrrole-like NH is acidic (pKa ~14), while the pyridine-like N is basic.[1]
- Alkylation/Acylation: Occurs readily.[4]
- Regioselectivity Challenge: Alkylation can occur at N1 or N2. Steric bulk at C3/C5 (Ethyl vs Amine) influences the ratio. The 4-Cl substituent exerts a subtle electronic influence, often favoring alkylation distal to the bulky ethyl group if steric factors dominate.

The 4-Chlorine[1][5][8]

- Reactivity: Generally inert to standard nucleophilic substitution (S_NAr) unless the ring is highly activated (e.g., by N-acylation with electron-withdrawing groups).[1]
- Suzuki-Miyaura: The C-Cl bond can be activated for Pd-catalyzed cross-coupling, allowing the introduction of aryl/heteroaryl groups at the 4-position, though C-Br or C-I analogs are preferred for this transformation.[1]

Therapeutic Applications

Kinase Inhibition (The "Hinge Binder")

The aminopyrazole motif is a "privileged structure" in kinase drug discovery.

- Mechanism: The motif functions as a bidentate hydrogen bond donor/acceptor pair. The ring Nitrogen (acceptor) binds to the backbone NH of the kinase hinge, while the exocyclic NH₂ (donor) binds to the backbone Carbonyl.

- Role of 4-Chloro: Occupies a small hydrophobic pocket (gatekeeper region), improving potency and selectivity over the unsubstituted analog.
- Role of 5-Ethyl: Provides lipophilic interaction with the solvent-front or ribose-binding pocket, modulating solubility and permeability (LogP adjustment).[1]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~145 Da, this compound is an ideal "fragment."

- Ligand Efficiency (LE): High.
- Growth Vectors:
 - N-Alkylation: To access the solvent channel.
 - Amide coupling: To extend into the back-pocket (DFG-motif).

Safety & Handling

Signal Word:WARNING

| Hazard Class | H-Code | Statement |
|-----------------|--------|---------------------------------------|
| Skin Irritation | H315 | Causes skin irritation.[1][5] |
| Eye Irritation | H319 | Causes serious eye irritation. [5] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Inhalation: Use within a chemical fume hood. The dust is irritating to mucous membranes.

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) over time.

References

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- TCI Chemicals. Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid (Structural analog for safety inference). [Link](#)

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- To cite this document: BenchChem. [Technical Monograph: 4-Chloro-5-ethyl-1H-pyrazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2551073/docs#technical-monograph-4-chloro-5-ethyl-1h-pyrazol-3-amine\]](https://www.benchchem.com/product/b2551073/docs#technical-monograph-4-chloro-5-ethyl-1h-pyrazol-3-amine)

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